molecular formula C11H11ClF3NO4 B1519283 2,2,2-trifluoroethyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate CAS No. 1087797-86-1

2,2,2-trifluoroethyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate

Cat. No. B1519283
M. Wt: 313.66 g/mol
InChI Key: JNJFWFQEDVLYGV-UHFFFAOYSA-N
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Description

“2,2,2-Trifluoroethyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate” is a chemical compound with the molecular formula C11H11ClF3NO4 . It has a molecular weight of 313.66 . This compound is typically used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound includes a carbamate group (N-CO-O) attached to a 2,2,2-trifluoroethyl group and a 4-chloro-2,5-dimethoxyphenyl group . The presence of these groups could influence the compound’s reactivity and properties.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties such as boiling point and storage conditions are not specified in the available resources .

Scientific Research Applications

Nanoparticle Delivery Systems

2,2,2-Trifluoroethyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate is structurally similar to various carbamate compounds used in agriculture, like carbendazim and tebuconazole. Studies have shown that these carbamates can be effectively delivered using nanoparticle systems, such as solid lipid nanoparticles and polymeric nanocapsules. These systems offer advantages like altered release profiles, reduced environmental toxicity, and improved efficiency at the site of action (Campos et al., 2015).

Chromatographic Resolution

Carbamate derivatives, including those structurally related to 2,2,2-trifluoroethyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate, have been used as chiral stationary phases in high-performance liquid chromatography (HPLC). These derivatives, such as 3,5-difluorophenylcarbamates and 3,5-bis(trifluoromethyl)phenylcarbamates, are effective in resolving optical isomers (Okamoto et al., 1990).

Antipathogenic Properties

Related carbamate derivatives have been studied for their antipathogenic properties. Thiourea derivatives, for instance, show significant antimicrobial activity, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest potential applications for carbamate derivatives in the development of novel antimicrobial agents (Limban et al., 2011).

Enantioseparation

Carbamate derivatives are also utilized for enantioseparation in HPLC. Chitin carbamate derivatives, for example, have been effective as chiral stationary phases for separating enantiomers, demonstrating the potential of similar carbamate compounds in stereoselective applications (Yamamoto et al., 2003).

Trans-Membrane Transfer

In pharmaceutical research, cellulose derivatives of carbamates, similar in structure to 2,2,2-trifluoroethyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate, have been explored for their ability to adsorb and transfer drug enantiomers through membranes. This suggests potential applications in targeted drug delivery and enantioselective pharmacology (Heard & Suedee, 1996).

properties

IUPAC Name

2,2,2-trifluoroethyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClF3NO4/c1-18-8-4-7(9(19-2)3-6(8)12)16-10(17)20-5-11(13,14)15/h3-4H,5H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJFWFQEDVLYGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)OCC(F)(F)F)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoroethyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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